methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate
Description
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Properties
IUPAC Name |
methyl 3-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O5S/c1-19-10(16)5-3-7-2-4-9(8(12)6-7)20-21(17,18)11(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXCUPNEYKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that compounds with a trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound may be involved in cycloaddition reactions .
Result of Action
It is known that the compound can participate in cycloaddition reactions, leading to the formation of regioisomers .
Biological Activity
Methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate, also known by its CAS number 862651-06-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8ClF3O5S
- Molecular Weight : 344.7 g/mol
- Structural Characteristics : The compound features a prop-2-enoate backbone with a chloro-substituted phenyl group and a trifluoromethanesulfonyl moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound may be attributed to the following mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, leading to reduced growth rates.
- Disruption of Cell Membrane Integrity : The presence of the trifluoromethanesulfonyl group may enhance membrane permeability, leading to cell lysis in susceptible organisms.
Study 1: Antimicrobial Screening
A study conducted by researchers at Virginia Commonwealth University screened various chlorinated phenyl compounds for their antimicrobial properties. Although specific data for this compound was not included, related compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM .
Study 2: Synthesis and Biological Evaluation
In another research effort focusing on the synthesis of new chlorinated compounds, it was found that modifications to the phenyl ring significantly impacted biological activity. The introduction of electron-withdrawing groups like trifluoromethyl and sulfonyl moieties enhanced the bioactivity against specific pathogens .
Comparative Data Table
| Compound Name | CAS Number | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Methyl (2E)-3-{3-chloro-4-[trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate | 862651-06-7 | Potentially active based on analogs | Enzyme inhibition, membrane disruption |
| Chlorinated Phenyl Derivative X | XXXX | Active against E. coli and S. aureus | Similar mechanisms as above |
| Trifluoromethyl Sulfonamide Y | YYYY | Active against MRSA | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
